molecular formula C14H13N5O3S B2723162 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 581782-17-4

2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2723162
CAS No.: 581782-17-4
M. Wt: 331.35
InChI Key: SVNNOIOVSCNOFU-UHFFFAOYSA-N
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Description

2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. It features a cyano group, a sulfamoyl group, and a pyrimidinyl moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylpyrimidine-2-amine with chlorosulfonic acid to form 4-methylpyrimidin-2-ylsulfonamide.

    Coupling Reaction: The intermediate is then reacted with 4-aminobenzonitrile in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfamoyl group can mimic the transition state of enzymatic reactions, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial, such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong interactions with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide
  • 2-cyano-N-{4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Uniqueness

Compared to similar compounds, 2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is unique due to the presence of the 4-methylpyrimidin-2-yl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical behavior and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-10-7-9-16-14(17-10)19-23(21,22)12-4-2-11(3-5-12)18-13(20)6-8-15/h2-5,7,9H,6H2,1H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNNOIOVSCNOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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